molecular formula C19H22N2 B7893654 [(1-Benzyl-1H-indol-4-yl)methyl](propan-2-yl)amine

[(1-Benzyl-1H-indol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B7893654
M. Wt: 278.4 g/mol
InChI Key: FGNRUWYGVZTQFF-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-indol-4-yl)methylamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a propan-2-ylamine group attached to the indole’s 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-indol-4-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (1-Benzyl-1H-indol-4-yl)methylamine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-indol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-indol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-indol-4-yl)methylamine is unique due to the specific positioning of the propan-2-ylamine group at the 4-position of the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

N-[(1-benzylindol-4-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-15(2)20-13-17-9-6-10-19-18(17)11-12-21(19)14-16-7-4-3-5-8-16/h3-12,15,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRUWYGVZTQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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